N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide
CAS No.:
Cat. No.: VC15466129
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
| Standard InChI Key | KPLNENCVPDZGQY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Introduction
Overview of the Compound
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by its pyrrolidine-2,5-dione core structure, which is a key functional group in many biologically active molecules. This compound belongs to the class of amides and features a phenylpyrrolidine moiety and a phenylethyl side chain.
Key Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | ~336.39 g/mol |
| Functional Groups | Amide, Phenyl, Pyrrolidine |
| Chemical Classification | Synthetic organic compound |
Synthesis
The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide typically involves:
-
Formation of the Pyrrolidine Ring: Starting with a diketone precursor to form the pyrrolidine core.
-
Amide Bond Formation: Coupling the 3-position of the pyrrolidine ring with the phenylethylamine derivative.
-
Final Modifications: Purification and recrystallization to achieve high purity.
Biological Relevance
Compounds containing the pyrrolidine-2,5-dione framework are known for their pharmacological activities, including:
-
Anticonvulsant Activity: The structural similarity to other anticonvulsant agents suggests potential for activity in epilepsy models .
-
Anti-inflammatory Properties: Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), which is associated with inflammation .
Analytical Characterization
The compound can be characterized using:
-
NMR Spectroscopy:
-
NMR and NMR provide insights into the chemical environment of protons and carbons.
-
Distinct signals for the amide group and aromatic protons.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups such as C=O (carbonyl) and N-H (amide).
-
-
X-ray Crystallography:
-
Provides detailed 3D structural information.
-
Potential Applications
The compound's structure suggests several areas of potential application:
-
Pharmaceutical Development:
-
As a lead compound for designing anticonvulsants or anti-inflammatory drugs.
-
-
Chemical Biology:
-
Exploring its interactions with biological targets such as enzymes or receptors.
-
-
Material Science:
-
Its amide bond may contribute to stability in polymeric materials.
-
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights its unique properties:
Challenges in Research
While promising, challenges include:
-
Limited Biological Data: The specific biological activity of this compound has not been extensively studied.
-
Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume